molecular formula C12H14N2O2 B016629 1,3,3-Trimethyl-2-methylene-5-nitroindoline CAS No. 36429-14-8

1,3,3-Trimethyl-2-methylene-5-nitroindoline

Cat. No. B016629
CAS RN: 36429-14-8
M. Wt: 218.25 g/mol
InChI Key: WHFGEAVJRDAMNU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methylene-5-nitroindoline is a chemical compound with the molecular formula C12H14N2O2 . It is also known by other names such as 2-Methylene-5-nitro-1,3,3-trimethylindoline and 1,3,3-trimethyl-2-methylidene-5-nitroindole .


Synthesis Analysis

The synthesis of 1,3,3-Trimethyl-2-methylene-5-nitroindoline derivatives has been reported in the literature . The process involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,3-Trimethyl-2-methylene-5-nitroindoline consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 218.25 g/mol .


Chemical Reactions Analysis

The compound exhibits photochromic properties, meaning it can switch between two forms under light irradiation . The spiropyran form can be converted into the merocyanine form upon UV irradiation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol and a topological polar surface area of 49.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . The exact mass and monoisotopic mass are both 218.105527694 g/mol .

Scientific Research Applications

Photochromism

“1,3,3-Trimethyl-2-methylene-5-nitroindoline” is used in the synthesis of photochromic compounds . Photochromism can be introduced as a reversible switching between two isomers of different colors under light irradiation (generally, visible or UV). The two isomers of a photochromic switch may have different chemical and physical properties such as wettability, dielectric constant, redox potential, polarity, and conductivity .

Synthesis of Spiropyran Derivatives

This compound is used in the synthesis of spiropyran derivatives . The spiropyran derivatives can exist in two forms, the closed-ring spiropyran form and the open-ring merocyanine (MC) form. The SP form could be converted into the MC form upon UV irradiation .

UV-Visible Spectroscopic Analysis

“1,3,3-Trimethyl-2-methylene-5-nitroindoline” is used in UV-visible spectroscopic analyses . The UV-visible spectroscopic analyses of their methanolic solutions before and after exposure to a UV lamp (in the spectral range of 360–400 nm) are studied .

Preparation of Red Photochromic Dyes

This compound is used in the preparation of red photochromic dyes . These dyes are used in various applications such as textiles, plastics, and paints.

Synthesis of Photochromic Homopolymers

“1,3,3-Trimethyl-2-methylene-5-nitroindoline” is used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization . These polymers have potential applications in the field of smart materials.

Synthesis of Indolinospirochromenes

This compound is used in the synthesis of indolinospirochromenes . These compounds are known for their photochromic properties and are used in various applications such as optical memory devices, displays, and switches .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

properties

IUPAC Name

1,3,3-trimethyl-2-methylidene-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFGEAVJRDAMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189950
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-methylene-5-nitroindoline

CAS RN

36429-14-8
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36429-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trimethyl-2-methylene-5-nitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The article explores how introducing a formyl group (-CHO) at different positions on the spiro[chromene-2,2′-indoline] scaffold affects its photochromic behavior []. Photochromism often arises from structural changes within the molecule upon light absorption. The formyl group, being an electron-withdrawing group, can influence the electron distribution within the molecule. This can impact the energy levels involved in electronic transitions upon light absorption, potentially leading to changes in color or other photophysical properties []. Further research would be needed to elucidate the specific mechanism for these derivatives.

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